molecular formula C9H5F3IN B13905928 2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile

2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile

Cat. No.: B13905928
M. Wt: 311.04 g/mol
InChI Key: NPEWHKDSAXOPCW-UHFFFAOYSA-N
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Description

2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H5F3IN It is characterized by the presence of an iodo group and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile typically involves the introduction of the iodo and trifluoromethyl groups onto a phenyl ring, followed by the addition of an acetonitrile group. One common method involves the use of a Grignard reagent, where the phenyl ring is first iodinated and then reacted with trifluoromethyl iodide. The resulting intermediate is then treated with acetonitrile under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce the corresponding amine .

Scientific Research Applications

2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenylacetonitrile
  • 2-(Trifluoromethyl)phenyl acetonitrile
  • 4-(Trifluoromethyl)phenylacetonitrile

Uniqueness

2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile is unique due to the presence of both an iodo and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C9H5F3IN

Molecular Weight

311.04 g/mol

IUPAC Name

2-[3-iodo-5-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H5F3IN/c10-9(11,12)7-3-6(1-2-14)4-8(13)5-7/h3-5H,1H2

InChI Key

NPEWHKDSAXOPCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)CC#N

Origin of Product

United States

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